(5S)-5-benzyl-3-phenylmethoxyimidazolidine-2,4-dione
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Overview
Description
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine-2,4-dione family. This compound is characterized by the presence of a benzyl group at the 5-position and a benzyloxy group at the 3-position of the imidazolidine-2,4-dione core. It is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of glycine or its derivatives with urea or thiourea under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a protein tyrosine phosphatase 1B inhibitor, which may have implications in the treatment of type 2 diabetes.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as protein tyrosine phosphatase 1B. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating insulin signaling pathways. This inhibition can lead to increased insulin sensitivity and potential therapeutic effects in the management of type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione: Characterized by the presence of benzyl and benzyloxy groups.
5-Benzyl-3-(methoxy)imidazolidine-2,4-dione: Similar structure but with a methoxy group instead of a benzyloxy group.
5-Benzyl-3-(ethoxy)imidazolidine-2,4-dione: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and benzyloxy groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as a biological inhibitor.
Properties
Molecular Formula |
C17H16N2O3 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
(5S)-5-benzyl-3-phenylmethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3/c20-16-15(11-13-7-3-1-4-8-13)18-17(21)19(16)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)/t15-/m0/s1 |
InChI Key |
FTKGEHPLJDGBAF-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N(C(=O)N2)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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